Dasotralina

Descripción general

Descripción

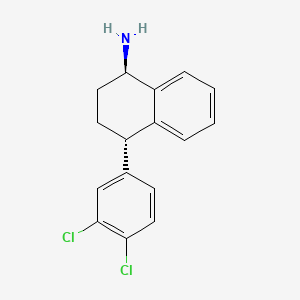

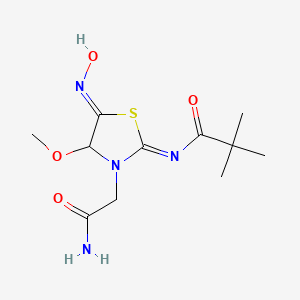

Dasotraline es un compuesto novedoso que funciona como un inhibidor de la recaptación de serotonina, norepinefrina y dopamina. Estaba en desarrollo por Sunovion Pharmaceuticals para el tratamiento del trastorno por déficit de atención e hiperactividad y el trastorno por atracones . Estructuralmente, la dasotralina es un estereoisómero de la desmetilsertralina, un metabolito activo del antidepresivo sertralina .

Aplicaciones Científicas De Investigación

Química: La estructura y reactividad únicas de la dasotralina la convierten en un compuesto valioso para estudiar los mecanismos de inhibición de la recaptación.

Biología: En la investigación biológica, la this compound se utiliza para investigar el papel de la recaptación de neurotransmisores en varios procesos fisiológicos.

Medicina: La this compound ha demostrado ser prometedora en el tratamiento del trastorno por déficit de atención e hiperactividad y el trastorno por atracones al modular los niveles de neurotransmisores

Industria: Las posibles aplicaciones terapéuticas del compuesto han impulsado los esfuerzos de investigación y desarrollo en la industria farmacéutica.

Mecanismo De Acción

La dasotraline ejerce sus efectos al inhibir la recaptación de serotonina, norepinefrina y dopamina . Esta inhibición aumenta los niveles de estos neurotransmisores en la hendidura sináptica, mejorando la neurotransmisión y aliviando los síntomas asociados con el trastorno por déficit de atención e hiperactividad y el trastorno por atracones . Los objetivos moleculares de la dasotralina incluyen el transportador de dopamina dependiente del sodio, el transportador de serotonina dependiente del sodio y el transportador de noradrenalina dependiente del sodio .

Análisis Bioquímico

Biochemical Properties

Dasotraline plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Dasotraline interacts with sodium-dependent dopamine, serotonin, and norepinephrine transporters . These interactions are crucial as they prevent the reabsorption of neurotransmitters back into the presynaptic neuron, thereby prolonging their action.

Cellular Effects

Dasotraline affects various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels, which impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in neurons, the increased levels of serotonin, norepinephrine, and dopamine can enhance synaptic plasticity and improve mood and cognitive functions . Additionally, dasotraline’s impact on neurotransmitter levels can affect other cell types that express these receptors, potentially influencing their function and behavior.

Molecular Mechanism

At the molecular level, dasotraline exerts its effects by binding to and inhibiting the sodium-dependent transporters for dopamine, serotonin, and norepinephrine . This inhibition prevents the reuptake of these neurotransmitters, leading to increased extracellular concentrations. The elevated levels of neurotransmitters can activate downstream signaling pathways, alter gene expression, and modulate synaptic plasticity . Dasotraline’s balanced inhibition of these three transporters distinguishes it from other reuptake inhibitors that typically target only one or two neurotransmitters.

Temporal Effects in Laboratory Settings

In laboratory settings, dasotraline has shown a slow absorption and long elimination half-life, resulting in stable plasma concentrations over 24 hours . This stability allows for once-daily dosing. Over time, dasotraline’s effects on neurotransmitter levels remain consistent, which is beneficial for maintaining therapeutic efficacy. Long-term studies have indicated that dasotraline can cause side effects such as insomnia, dry mouth, headache, decreased appetite, nausea, and anxiety .

Dosage Effects in Animal Models

In animal models, the effects of dasotraline vary with different dosages. Lower doses have been associated with therapeutic benefits, such as reduced binge eating and improved attention . Higher doses can lead to adverse effects, including increased anxiety and potential toxicity . The therapeutic window for dasotraline is therefore crucial for maximizing benefits while minimizing risks.

Metabolic Pathways

Dasotraline is metabolized primarily through oxidation and subsequent phase II conjugations . The major metabolic pathways involve amine oxidation to form oxime M41, followed by sulfation to form M42 or glucuronidation to form M43 . Other pathways include N-hydroxylation and oxidative deamination . These metabolic processes ensure the elimination of dasotraline from the body while maintaining its therapeutic effects.

Transport and Distribution

Dasotraline is slowly absorbed and extensively distributed within the body . It is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . The distribution of dasotraline is widespread, with significant accumulation in the brain, where it exerts its therapeutic effects by modulating neurotransmitter levels .

Subcellular Localization

Dasotraline’s subcellular localization is primarily within the synaptic cleft, where it inhibits the reuptake of neurotransmitters . This localization is crucial for its function as a reuptake inhibitor. Additionally, dasotraline may undergo post-translational modifications that influence its activity and stability within specific cellular compartments .

Métodos De Preparación

La síntesis de dasotralina implica la transaminación de un intermedio de tetralona quiral. El proceso utiliza una enzima ω-transaminasa ®-selectiva en presencia de un donante de amina y un cofactor . Las condiciones de reacción suelen incluir una mezcla acuosa con disolventes como el dimetilsulfóxido o la N,N-dimetilformamida . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza quiral, a menudo involucrando la formación y aislamiento de una sal entre la this compound y un ácido quiral, como el ácido (1R)-(-)-10-camphorsulfónico .

Análisis De Reacciones Químicas

La dasotralina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución que involucran la this compound pueden ocurrir, particularmente en presencia de reactivos y catalizadores adecuados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

La dasotralina es única entre los inhibidores de la recaptación debido a su inhibición equilibrada de la recaptación de serotonina, norepinefrina y dopamina . Compuestos similares incluyen:

Desmetilsertralina: Un metabolito activo de la sertralina con inhibición selectiva de la recaptación de serotonina.

Indatralina: Un inhibidor no selectivo de la recaptación de monoaminas.

Lometralina: Otro compuesto con propiedades de inhibición de la recaptación.

En comparación con estos compuestos, el perfil de inhibición de la recaptación equilibrada de la this compound ofrece una ventaja terapéutica distinta en el tratamiento de trastornos que involucran múltiples sistemas de neurotransmisores .

Propiedades

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPXSILJHWNFMK-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217855 | |

| Record name | Dasotraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dasotraline has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine and dopamine (SNDRI). Serotonin, norepinephrine and dopamine are neurotransmitters associated with depression. There are currently no marketed treatments for depression that inhibit reuptake of all three neurotransmitters. | |

| Record name | Dasotraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

675126-05-3 | |

| Record name | Dasotraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasotraline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasotraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasotraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASOTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dasotraline interact with its targets and what are the downstream effects?

A1: Dasotraline acts by inhibiting the reuptake of dopamine and norepinephrine at presynaptic nerve terminals in the brain. [, , , , ] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. These neurotransmitters play crucial roles in attention, executive function, and reward pathways, explaining dasotraline’s potential therapeutic effects in ADHD and BED. [, , , ]

Q2: What is the molecular formula and weight of dasotraline?

A2: Dasotraline's molecular formula is C16H15Cl2N and its molecular weight is 292.19 g/mol. [, ]

Q3: Is there any spectroscopic data available for dasotraline?

A3: While specific spectroscopic data isn't provided in the research papers, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify dasotraline in human plasma. [] These methods utilize specific mass transitions characteristic of dasotraline's structure for identification and quantification.

Q4: Can you describe the pharmacokinetic profile of dasotraline?

A4: Dasotraline exhibits slow absorption and a long elimination half-life (t1/2) of 47-77 hours, enabling once-daily dosing. [, , , , ] It achieves steady-state plasma concentration by 2 weeks of daily dosing. [] This pharmacokinetic profile contributes to its potential for providing sustained therapeutic benefits throughout the day. [, ]

Q5: How is dasotraline metabolized in the body?

A5: Dasotraline undergoes extensive metabolism primarily through oxidation and subsequent phase II conjugations. [] Major metabolic pathways include amine oxidation, N-hydroxylation, oxidative deamination, and N-acetylation. []

Q6: Does dasotraline interact with drug transporters or metabolizing enzymes?

A6: Research indicates dasotraline acts as a selective inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. [] This selectivity makes it a potential tool for reaction phenotyping studies. Further research is needed to fully understand dasotraline's interactions with other drug transporters and metabolizing enzymes.

Q7: What is the evidence for dasotraline's efficacy in treating ADHD?

A7: Several clinical trials have explored dasotraline's efficacy in treating ADHD in both adults and children. In these trials, dasotraline demonstrated significant improvements in ADHD symptoms, including reductions in hyperactivity, impulsivity, and inattentiveness. [, , , , , , , , , , ] These improvements were observed using standardized rating scales like the ADHD Rating Scale (ADHD RS-IV) and Clinical Global Impression (CGI) scales. [, , , , , ]

Q8: What about dasotraline's efficacy in treating Binge Eating Disorder?

A8: Clinical trials have also investigated dasotraline as a potential treatment for BED. Results indicate that dasotraline can significantly reduce the frequency of binge eating episodes and improve associated symptoms like obsessive-compulsive behaviors related to food. [, , , ] These findings highlight dasotraline's potential for addressing the core psychopathological drivers of BED. []

Q9: Are there any biomarkers being researched to predict dasotraline's efficacy or monitor treatment response?

A9: While the provided research doesn't delve into specific biomarkers for dasotraline, exploring potential biomarkers could offer valuable insights into individual patient responses. Future research might investigate biomarkers related to dopamine and norepinephrine signaling pathways, as alterations in these pathways are implicated in both ADHD and BED.

Q10: What is the safety and tolerability profile of dasotraline?

A10: Dasotraline has been generally well-tolerated in clinical trials. [, , , , , , , , , , ] The most commonly reported adverse events were insomnia, decreased appetite, dry mouth, headache, and anxiety. [, , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)

![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)

![N-benzyl-4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B1242352.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)